molecular formula C5H13N3O B1231319 4-Guanidino-1-butanol CAS No. 17581-95-2

4-Guanidino-1-butanol

Cat. No. B1231319
CAS RN: 17581-95-2
M. Wt: 131.18 g/mol
InChI Key: FULLTSYFDLSFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Guanidino-1-butanol is a member of guanidines.

Scientific Research Applications

1. Chemotherapy Applications

4-Guanidino-1-butanol, as part of guanidino-containing compounds, has been explored in cancer chemotherapy. CHS 828, a new member of this group, has shown cytotoxic effects in screening antihypertensive compounds. This compound inhibits mitochondrial function, a unique feature among chemotherapeutic drugs. Its potential as a cancer treatment is significant due to its non-cross-resistance to standard drugs and pronounced activity in drug-resistant tumor models (Ekelund, Nygren, & Larsson, 2001).

2. Biological Production and Applications in Biofuel

Butanol, including its derivative this compound, is recognized for its potential as a biofuel or fuel additive. The fermentative production of butanol has gained renewed interest due to the demand for renewable resources and advancements in biotechnology. Studies have explored the use of clostridia for biotechnological production of butanol, highlighting its significance in renewable energy and industrial applications (Lee et al., 2008).

3. Role in Chemical Analysis and Biochemical Research

This compound has been involved in improving chemical analysis methods. For instance, a study demonstrated that using acetone in the butanol-HCl spectrophotometric assay improved quantitation of condensed tannins in plant material. This indicates its utility in enhancing biochemical analytical techniques (Grabber, Zeller, & Mueller-Harvey, 2013).

4. Enzyme Inhibition Studies

In biochemistry research, 1-trans-epoxysuccinyl-L-leucylamido(4-guanidino)butane (E-64), a derivative, has been studied for its inhibitory effects on enzymes like enteropeptidase. This research provides insights into the mechanisms of enzyme action and inhibition, which are crucial for understanding various biochemical processes (Matsushima et al., 2001).

5. Microbial Production for Industrial Applications

The microbial production of 4-amino-1-butanol, a derivative of this compound, has been explored. This compound is a significant intermediate for drugs and biodegradable polymers. Metabolic engineering in Corynebacterium glutamicum has enabled the fermentative production of this compound from glucose, demonstrating its industrial and pharmaceutical relevance (Prabowo et al., 2020).

properties

IUPAC Name

2-(4-hydroxybutyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c6-5(7)8-3-1-2-4-9/h9H,1-4H2,(H4,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULLTSYFDLSFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415728
Record name 4-Guanidino-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17581-95-2
Record name 4-Guanidino-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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